molecular formula C18H24N4O3 B12906322 N-(1H-Indole-2-carbonyl)-2-methyl-L-leucylglycinamide CAS No. 90104-12-4

N-(1H-Indole-2-carbonyl)-2-methyl-L-leucylglycinamide

Cat. No.: B12906322
CAS No.: 90104-12-4
M. Wt: 344.4 g/mol
InChI Key: DSHJFUDWCHRLCM-SFHVURJKSA-N
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Description

(S)-N-(1-((2-Amino-2-oxoethyl)amino)-2,4-dimethyl-1-oxopentan-2-yl)-1H-indole-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes an indole ring, a carboxamide group, and multiple amino and oxo groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-((2-Amino-2-oxoethyl)amino)-2,4-dimethyl-1-oxopentan-2-yl)-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the indole ring, the introduction of the carboxamide group, and the incorporation of the amino and oxo groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-throughput screening and optimization techniques can help in identifying the most efficient synthetic routes and conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-((2-Amino-2-oxoethyl)amino)-2,4-dimethyl-1-oxopentan-2-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or remove them entirely.

    Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxo groups, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

(S)-N-(1-((2-Amino-2-oxoethyl)amino)-2,4-dimethyl-1-oxopentan-2-yl)-1H-indole-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-(1-((2-Amino-2-oxoethyl)amino)-2,4-dimethyl-1-oxopentan-2-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Carbetocin: A synthetic analog of oxytocin with similar structural features.

    Oxytocin: A naturally occurring hormone with a similar indole ring structure.

    Vasopressin: Another hormone with structural similarities to the compound .

Uniqueness

(S)-N-(1-((2-Amino-2-oxoethyl)amino)-2,4-dimethyl-1-oxopentan-2-yl)-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

90104-12-4

Molecular Formula

C18H24N4O3

Molecular Weight

344.4 g/mol

IUPAC Name

N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-2,4-dimethyl-1-oxopentan-2-yl]-1H-indole-2-carboxamide

InChI

InChI=1S/C18H24N4O3/c1-11(2)9-18(3,17(25)20-10-15(19)23)22-16(24)14-8-12-6-4-5-7-13(12)21-14/h4-8,11,21H,9-10H2,1-3H3,(H2,19,23)(H,20,25)(H,22,24)/t18-/m0/s1

InChI Key

DSHJFUDWCHRLCM-SFHVURJKSA-N

Isomeric SMILES

CC(C)C[C@@](C)(C(=O)NCC(=O)N)NC(=O)C1=CC2=CC=CC=C2N1

Canonical SMILES

CC(C)CC(C)(C(=O)NCC(=O)N)NC(=O)C1=CC2=CC=CC=C2N1

Origin of Product

United States

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